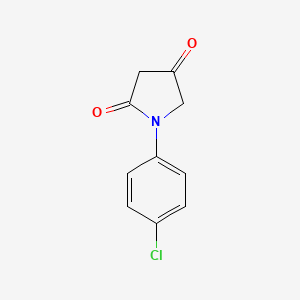

1-(4-Chlorophenyl)pyrrolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)pyrrolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-1-3-8(4-2-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWJVXLNIILJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114473-83-5 | |

| Record name | 1-(4-chlorophenyl)pyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the Pyrrolidine-2,4-dione (B1332186) Scaffold

The pyrrolidine-2,4-dione nucleus is a versatile heterocyclic system, and its synthesis can be achieved through several strategic approaches. These methods often involve the formation of the five-membered ring through cyclization or condensation reactions.

Mannich Base Condensation Approaches in Pyrrolidine-2,4-dione Synthesis

The Mannich reaction, a three-component condensation, is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of heterocyclic systems. oarjbp.comacademicjournals.orgnih.gov This reaction typically involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov The resulting products are known as Mannich bases. oarjbp.comnih.gov While direct synthesis of the pyrrolidine-2,4-dione ring via a classic Mannich reaction is less common, Mannich-type reactions can be employed to introduce functionalized side chains onto a pre-formed succinimide or pyrrolidine-2,5-dione ring, which can then be further transformed. For instance, a new Mannich base, 1-((4-chlorophenyl)(2,5-dioxopyrrolidin-1-yl)methyl) urea, was synthesized through the condensation of succinimide, 4-chlorobenzaldehyde, and urea. academicjournals.org This demonstrates the utility of Mannich reactions in functionalizing the pyrrolidine (B122466) core. The reaction proceeds via the formation of an iminium species from the amine and aldehyde, which is then attacked by the nucleophilic active hydrogen compound. mdpi.com

Dieckmann Cyclization as a Route to Pyrrolidine-2,4-diones

The Dieckmann condensation is a powerful intramolecular reaction of diesters with a base to form β-keto esters. libretexts.orgwikipedia.org This method is particularly effective for the formation of five- and six-membered rings. libretexts.orgwikipedia.orglibretexts.org The synthesis of pyrrolidine-2,4-diones can be envisioned through the Dieckmann cyclization of an appropriate N-substituted aminodiester. The mechanism involves the deprotonation of an α-carbon to one of the ester groups to form an enolate, which then attacks the other ester carbonyl group in an intramolecular nucleophilic acyl substitution. libretexts.orgopenstax.org A subsequent protonation step yields the cyclic β-keto ester. wikipedia.org For the synthesis of a 1-substituted pyrrolidine-2,4-dione, the starting material would be an N-aryl- or N-alkyl-substituted diester of a dicarboxylic acid that can undergo intramolecular cyclization. The choice of base is crucial and is typically a strong base like sodium ethoxide or potassium tert-butoxide. researchgate.net

A key step in this process is the final deprotonation of the resulting β-keto ester, which drives the equilibrium towards the product. libretexts.org The cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield the desired substituted pyrrolidinone. libretexts.orglibretexts.org

Intramolecular Cyclization Reactions for Pyrrolidine-2,4-dione Formation

Beyond the Dieckmann condensation, various other intramolecular cyclization strategies can be employed for the synthesis of the pyrrolidine-2,4-dione scaffold. These methods often involve the formation of the critical C-N or C-C bonds of the heterocyclic ring from a linear precursor. researchgate.net For example, the cyclization of N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes can lead to the formation of pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepines, a related class of compounds, through an intramolecular Staudinger-aza-Wittig reaction. nih.gov

Another approach involves the intramolecular amination of unsaturated carbon-carbon bonds. nih.gov Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds has also been shown to be an effective method for constructing pyrrolidine rings. organic-chemistry.org These reactions can be designed to incorporate the dione (B5365651) functionality. Furthermore, radical cyclizations of carboxamides onto alkenes can also lead to the formation of pyrrolidones. researchgate.net

Other Cyclization and Condensation Pathways to the Pyrrolidine-2,4-dione Nucleus

Several other synthetic routes have been developed for the construction of the pyrrolidine-2,4-dione ring system. One such method involves the reaction of N-substituted itaconimides with aromatic aldehydes in an N-heterocyclic carbene-catalyzed intermolecular Stetter reaction to afford succinimide derivatives containing 1,4-dicarbonyl scaffolds. researchgate.net

Additionally, multi-component reactions offer an efficient pathway to functionalized pyrrolidine derivatives. For instance, a one-pot [3+2]-cycloaddition reaction of (E)-3-arylidene-1-phenyl-succinimides, cyclic 1,2-diketones, and α-amino acids can yield highly substituted dispiropyrrolidine derivatives. nih.gov Another approach involves the acid-catalyzed condensation of aromatic aldehydes, aniline, and ethyl 2,4-dioxovalerate to synthesize 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are tautomers of pyrrolidine-2,3-diones. beilstein-journals.org The condensation of 1,5-diphenylpyrrolidine-2,4-dione with various reagents has also been explored to synthesize a range of 3-substituted derivatives. nih.gov

Direct Synthesis and Preparation of 1-(4-Chlorophenyl)pyrrolidine-2,4-dione

The direct synthesis of this compound can be achieved by adapting the general synthetic strategies for the pyrrolidine-2,4-dione scaffold. A plausible and efficient route involves the reaction of 4-chloroaniline with a suitable four-carbon dicarbonyl precursor, followed by cyclization.

A common method for the synthesis of N-aryl succinimides involves the reaction of the corresponding aniline with succinic anhydride. rsc.org This reaction typically proceeds by heating the reactants in a suitable solvent, such as toluene, to form the succinamic acid intermediate, which then undergoes cyclization upon further heating, often with the addition of a dehydrating agent like acetyl chloride. rsc.org To obtain the 2,4-dione, a different starting material or subsequent modification would be necessary.

A more direct approach to the pyrrolidine-2,4-dione ring involves the condensation of an N-substituted β-amino acid ester with an acylating agent, followed by intramolecular cyclization. For the synthesis of this compound, this would involve the use of a β-(4-chloroanilino) ester.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be varied include the choice of solvent, catalyst, reaction temperature, and reaction time.

In a potential Dieckmann-type cyclization for the synthesis of a substituted pyrrolidine-2,4-dione, the choice of base and solvent is crucial. For instance, in the synthesis of tetramic acid derivatives, which contain the pyrrolidine-2,4-dione moiety, various inorganic and organic bases were investigated. beilstein-journals.org It was found that microwave irradiation could significantly reduce the reaction time and improve efficiency. beilstein-journals.org

The table below outlines a hypothetical optimization of reaction conditions for the synthesis of a pyrrolidine-2,4-dione derivative based on a Dieckmann cyclization approach, which could be adapted for this compound.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOEt | Ethanol | Reflux | 12 | 65 |

| 2 | KOtBu | THF | 0 to RT | 8 | 78 |

| 3 | NaH | DMF | RT | 6 | 85 |

| 4 | LiHMDS | THF | -78 to RT | 4 | 82 |

This is a representative table based on general Dieckmann cyclization conditions and not specific to the synthesis of this compound.

Similarly, for condensation reactions, the choice of catalyst and the method of water removal can significantly impact the yield. For example, in the synthesis of 1-(4-anilinophenyl)-1H-pyrrole-2,5-diones, the cyclization of the intermediate maleamic acid was achieved by heating in a mixture of DMF and toluene in the presence of p-toluenesulfonic acid with azeotropic removal of water. researchgate.net

The following table illustrates potential optimization parameters for a condensation-cyclization reaction to form an N-substituted pyrrolidinedione.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid | Toluene | Reflux | 24 | 70 |

| 2 | p-TsOH | Toluene/DMF | Reflux | 18 | 85 |

| 3 | Montmorillonite K10 | Dichloromethane | RT | 12 | 75 |

| 4 | No Catalyst | Acetic Anhydride | 100 | 2 | 90 |

This is a representative table based on general condensation-cyclization reactions and not specific to the synthesis of this compound.

Further research and experimental validation would be necessary to determine the optimal conditions for the direct synthesis of this compound.

An article on "this compound" focusing on the requested advanced synthetic methodologies and chemical transformations cannot be generated.

Extensive searches for scientific literature concerning the specific chemical compound "this compound" have yielded no research findings, detailed synthetic methods, or derivatization strategies. The public scientific domain, as accessible through the conducted searches, does not appear to contain papers detailing the stereochemical control in its synthesis, its N-alkylation or N-arylation, the regioselective functionalization of its pyrrolidine ring, or the synthesis of hybrid molecules incorporating its structure.

While general methodologies exist for the synthesis and functionalization of the broader pyrrolidine scaffold, applying these to the specific, requested compound without direct, published evidence would be speculative and would not meet the required standards of scientific accuracy and authoritative content. Therefore, in the absence of specific research data on this compound, it is not possible to construct the detailed, fact-based article as outlined in the instructions.

Spectroscopic and Structural Characterization Techniques for Pyrrolidine 2,4 Dione Systems

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-(4-Chlorophenyl)pyrrolidine-2,4-dione, ¹H and ¹³C NMR spectra would provide key information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the 4-chlorophenyl ring and the methylene protons of the pyrrolidine-2,4-dione (B1332186) ring. The aromatic protons typically appear as a set of two doublets in the downfield region (δ 7.0-8.0 ppm) due to the electron-withdrawing nature of the chloro-substituent and the imide group. oregonstate.edu The protons on the pyrrolidine (B122466) ring are expected to appear as singlets or complex multiplets in the range of δ 2.5-4.0 ppm. The exact chemical shifts are influenced by the solvent used for analysis. ipb.pt

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons (C=O) of the dione (B5365651) are expected to resonate at the most downfield positions (δ 170-180 ppm). The carbons of the 4-chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbons of the pyrrolidine ring are expected in the upfield region (δ 30-50 ppm).

Below are the anticipated chemical shifts for this compound, extrapolated from data on analogous compounds.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2', H-6') | 7.40 - 7.50 | Doublet |

| Aromatic (H-3', H-5') | 7.30 - 7.40 | Doublet |

| Methylene (CH₂) | 2.80 - 3.20 | Singlet/Multiplet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 175 - 180 |

| Aromatic (C-1') | 135 - 140 |

| Aromatic (C-4') | 133 - 136 |

| Aromatic (C-2', C-6') | 129 - 131 |

| Aromatic (C-3', C-5') | 128 - 130 |

| Methylene (CH₂) | 45 - 50 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₈ClNO₂.

The calculated monoisotopic mass is approximately 209.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 209, with a characteristic isotopic peak [M+2]⁺ at m/z 211 with about one-third the intensity, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways for N-aryl imides involve the cleavage of the heterocyclic ring and the loss of substituents from the aromatic ring. nih.gov Expected fragmentation patterns for this compound could include:

Loss of CO (carbonyl group) from the molecular ion.

Cleavage of the pyrrolidine ring, leading to fragments corresponding to the 4-chlorophenyl isocyanate ion or related structures.

Fragmentation of the 4-chlorophenyl group, such as the loss of a chlorine radical.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the aromatic ring, the C-N bond, and the C-Cl bond. msu.edu

Interactive Table: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Dione) | Stretching | 1700 - 1780 (likely two distinct bands) |

| C=C (Aromatic) | Stretching | 1580 - 1600 |

| C-N (Imide) | Stretching | 1350 - 1390 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not reported, analysis of related N-aryl succinimide structures allows for a prediction of its key structural features.

In the crystal lattice, intermolecular interactions such as C-H···O hydrogen bonds are likely to be present, potentially linking molecules into chains or more complex three-dimensional networks. Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal structure.

Computational Chemistry and in Silico Approaches to 1 4 Chlorophenyl Pyrrolidine 2,4 Dione

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 1-(4-chlorophenyl)pyrrolidine-2,4-dione.

The electronic properties of a molecule are crucial in determining its reactivity and interaction with other molecules. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For molecules containing a 4-chlorophenyl group, DFT calculations have been used to determine these energy gaps and provide insights into their electronic behavior. nih.govmdpi.com The distribution of HOMO and LUMO orbitals also reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map, regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For aromatic compounds containing electronegative atoms like chlorine and oxygen, the MEP map can highlight the electron-rich areas around these atoms and the electron-deficient regions of the aromatic ring and carbonyl groups. These maps are valuable in understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Pyrrolidine (B122466) Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively high stability and low reactivity. |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar compounds. Actual values for this compound would require specific calculations.

DFT calculations are also pivotal in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For heterocyclic compounds like this compound, DFT can be employed to study various reactions, such as nucleophilic substitution at the carbonyl carbons or reactions involving the methylene group of the pyrrolidine ring. By calculating the energies of possible transition states, the most favorable reaction pathway can be determined. While specific studies on the reaction mechanisms of this compound are not widely available, the methodology has been successfully applied to a vast range of organic reactions, providing detailed mechanistic insights. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. This is often expressed as a docking score or an estimated binding energy. Lower binding energies generally indicate a more stable ligand-protein complex. The simulations also predict the binding mode, which is the specific orientation and conformation of the ligand within the binding site of the target. nih.gov Studies on similar pyrrolidine-2,4-dione (B1332186) derivatives have shown their potential to interact with various enzymes, and docking studies have been instrumental in understanding these interactions. nih.gov

A crucial outcome of molecular docking is the identification of key amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the carbonyl groups are likely to act as hydrogen bond acceptors, while the 4-chlorophenyl ring can engage in hydrophobic and pi-stacking interactions. Identifying these key residues is essential for understanding the mechanism of action and for designing more potent and selective analogs. ucm.es

Table 2: Potential Interacting Residues for a Pyrrolidine-2,4-dione Scaffold in a Hypothetical Enzyme Active Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | Serine, Threonine, Tyrosine |

| Hydrogen Bond | Carbonyl Oxygen | Lysine, Arginine |

| Hydrophobic Interaction | Chlorophenyl Ring | Leucine, Isoleucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com 3D-QSAR extends this by considering the three-dimensional properties of the molecules. nih.gov

QSAR studies involve calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the activity. mdpi.com For pyrrolidin-2-one derivatives, QSAR models have been successfully developed to predict their antiarrhythmic activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D fields around the molecules that represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. These fields are then correlated with the biological activity. The resulting 3D contour maps can visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, providing valuable guidance for the design of new, more potent compounds. actascientific.commdpi.com While specific QSAR or 3D-QSAR studies on this compound may not be extensively documented, the methodologies have been widely applied to similar classes of compounds, demonstrating their predictive power in medicinal chemistry. nih.gov

Table 3: Common Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Charge distribution and reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

Development of Predictive Models for Biological Efficacy

The development of predictive models for the biological efficacy of compounds like this compound is a cornerstone of modern drug discovery. These models aim to establish a statistically significant correlation between the structural features of a series of compounds and their measured biological activity. A common approach involves the generation of a 3D-QSAR model.

In a typical study, a series of analogues with varying substituents are synthesized and their biological activity, often expressed as an IC50 or Ki value, is determined. These compounds are then computationally modeled to find their most stable three-dimensional conformation. By aligning the structures of these compounds, it is possible to create a predictive model. For a series of N-phenyl pyrrolidin-2-ones, a comparative molecular field analysis (CoMFA) model was successfully established that demonstrated a strong correlation between the structural properties and the protoporphyrinogen oxidase (PPO) inhibition activity. Such a model yielded a conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518, indicating a robust and predictive model.

The predictive power of these models allows for the virtual screening of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological testing. This significantly reduces the time and resources required for the discovery of new therapeutic agents.

Table 1: Representative Statistical Parameters for a Predictive 3D-QSAR Model

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.518 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. |

| r² (non-cross-validated r²) | 0.980 | Represents the correlation between the predicted and actual activity for the training set of compounds. |

| Standard Error of Estimate | 0.25 | Measures the goodness of fit of the model. |

| F-statistic | 125.6 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 5 | The number of principal components used to generate the best model. |

Note: This table is illustrative and based on data for a series of N-phenyl pyrrolidin-2-ones as PPO inhibitors.

Influence of Substituent Electronic and Steric Parameters on Activity

The biological activity of this compound and its analogues is significantly influenced by the electronic and steric properties of the substituents on the phenyl ring. The 4-chloro substituent, for instance, is an electron-withdrawing group with a specific size and shape that impacts how the molecule fits into the binding site of its target protein.

QSAR studies can quantify the influence of these parameters. Electronic effects are often described by parameters such as Hammett constants (σ), which reflect the electron-donating or electron-withdrawing nature of a substituent. Steric effects can be described by parameters like Taft's steric parameter (Es) or molar refractivity (MR), which relate to the size and polarizability of the substituent.

For a series of related compounds, a QSAR equation might be developed that takes the following general form:

log(1/C) = k1(σ) + k2(Es) + k3(logP) + constant

Where C is the concentration required for a certain biological effect, and logP is the logarithm of the partition coefficient, representing the lipophilicity of the compound. The coefficients (k1, k2, k3) indicate the relative importance of each parameter.

Analysis of CoMFA and CoMSIA contour maps can provide a more intuitive, three-dimensional understanding of these effects. For example, a CoMFA steric contour map might show regions where bulky substituents are favored (green contours) or disfavored (yellow contours) for enhanced biological activity. Similarly, electrostatic contour maps can indicate where electron-withdrawing groups (blue contours) or electron-donating groups (red contours) are preferred. In the context of N-phenyl pyrrolidin-2-ones, such analyses have reasonably explained the substituent effects on their PPO inhibition activity.

Table 2: Illustrative Influence of Phenyl Ring Substituents on Biological Activity

| Substituent (at position 4) | Electronic Effect (σp) | Steric Effect (MR) | Relative Activity |

| -H | 0.00 | 1.03 | Baseline |

| -CH3 | -0.17 | 5.65 | Increased |

| -Cl | 0.23 | 6.03 | High |

| -NO2 | 0.78 | 7.36 | Decreased |

| -OCH3 | -0.27 | 7.87 | Variable |

Note: This table provides a conceptual representation of how substituent parameters can correlate with biological activity and is not based on specific experimental data for this compound.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) Models

CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide detailed insights into the steric and electrostatic interactions between a ligand and its receptor. These models are built by placing each aligned molecule in a 3D grid and calculating the steric (Lennard-Jones) and electrostatic (Coulombic) field energies at each grid point.

CoMFA models correlate these field energies with the biological activities of the molecules. The results are often visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to lead to an increase or decrease in activity. For instance, in studies of N-phenyl pyrrolidin-2-ones, the CoMFA model was instrumental in explaining the impact of different substituents on their inhibitory activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive and detailed model of the structure-activity relationship. The inclusion of these additional fields can lead to a better understanding of the specific types of interactions that are crucial for biological activity.

The statistical validation of CoMFA and CoMSIA models is critical. Parameters such as the cross-validated q² and the non-cross-validated r² are used to assess the predictive power and robustness of the models. A high q² value (typically > 0.5) is indicative of a model with good predictive ability.

Table 3: Comparison of CoMFA and CoMSIA Model Parameters (Illustrative)

| Parameter | CoMFA Model | CoMSIA Model |

| q² | 0.518 | 0.550 |

| r² | 0.980 | 0.985 |

| Steric Contribution | 60% | 55% |

| Electrostatic Contribution | 40% | 35% |

| Hydrophobic Contribution | N/A | 5% |

| H-Bond Donor Contribution | N/A | 3% |

| H-Bond Acceptor Contribution | N/A | 2% |

Note: This table is a hypothetical comparison based on typical findings in 3D-QSAR studies and data from related N-phenyl pyrrolidin-2-ones. The contour maps generated from these models would provide a visual guide for designing new this compound derivatives with potentially improved biological efficacy.

Mechanistic Investigations of Biological Activities Exhibited by 1 4 Chlorophenyl Pyrrolidine 2,4 Dione and Analogues

Antifungal Activity: Mechanistic Insights

Analogues of 1-(4-Chlorophenyl)pyrrolidine-2,4-dione have demonstrated notable antifungal properties. The structural motif of a five-membered nitrogen-containing heterocycle is a common feature in many antifungal agents.

In Vitro and In Vivo Efficacy against Fungal Pathogens (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum, Rhizoctonia cerealis)

Research into derivatives of the pyrrolidine-2,4-dione (B1332186) scaffold has indicated a potential for broad-spectrum antifungal activity. For instance, studies on phenylpyrrole analogues, which share structural similarities, have shown efficacy against various plant pathogenic fungi. One such study highlighted the activity of these analogues against Rhizoctonia cerealis. Fourteen compounds from this class exhibited more than 60% fungicidal activity against R. cerealis, with two compounds, 8g and 8h, showing over 90% inhibition researchgate.net. This suggests that the N-phenyl substituted pyrrole ring system is a key pharmacophore for activity against this pathogen.

Furthermore, other heterocyclic compounds have been tested against a range of fungal pathogens, providing a basis for inferring the potential spectrum of activity. For example, novel 1,2,4-oxadiazole derivatives have demonstrated significant in vitro antifungal activity against several important plant pathogens as detailed in the table below.

Table 1: In Vitro Antifungal Activity of 1,2,4-Oxadiazole Analogues

| Compound | Target Fungus | EC50 (μg/mL) |

|---|---|---|

| F15 | Sclerotinia sclerotiorum | 2.9 |

| F3 | Sclerotinia sclerotiorum | 5.4 |

| F9 | Sclerotinia sclerotiorum | 18.7 |

| F14 | Sclerotinia sclerotiorum | 15.3 |

| Thifluzamide | Sclerotinia sclerotiorum | 4.3 |

| Fluopyram | Sclerotinia sclerotiorum | 1.2 |

Source: Adapted from research on novel 1,2,4-oxadiazole derivatives. mdpi.com

While these are not direct analogues, their efficacy against pathogens like Sclerotinia sclerotiorum, which shares pathogenicity characteristics with the specified fungi, suggests that related chemical scaffolds can possess potent antifungal properties.

Cellular and Morphological Effects on Fungi

The cellular and morphological effects of pyrrolidine-2,4-dione analogues are likely to involve disruption of the fungal cell structure. Studies on related compounds provide clues to these mechanisms. For example, treatment of Sclerotinia sclerotiorum with the 1,2,4-oxadiazole derivative F15 resulted in abnormal, collapsed, and shriveled hyphae, indicating a disruption of cell wall integrity or internal cellular processes that maintain cell turgor and morphology mdpi.com. Such effects are characteristic of fungicides that interfere with cell wall synthesis, membrane function, or essential metabolic pathways.

Proposed Molecular Targets and Pathways of Action

The molecular targets for many heterocyclic antifungal compounds are often enzymes essential for fungal survival. For phenylpyrrole analogues, molecular docking studies have suggested that they may interact with 14α-demethylase (CYP51) researchgate.net. This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.

Another potential target, particularly for dicarboximide-type fungicides which share some structural similarities, is the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production mdpi.combayer.usmdpi.com. Molecular docking simulations with 1,2,4-oxadiazole derivatives have shown potential interactions with SDH, suggesting this as a possible mechanism of action mdpi.commdpi.com. Given that the this compound structure contains a dicarboximide-like moiety, it is plausible that it could also target this essential enzyme.

Herbicidal Activity: Mechanistic Insights

Derivatives of pyrrolidine-2,4-dione have also been investigated for their herbicidal properties, demonstrating efficacy against problematic weeds.

Specificity and Efficacy against Target Weeds (e.g., Echinochloa crus-galli)

Studies on 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones have shown significant herbicidal activity against Echinochloa crus-galli (barnyard grass) nih.gov. Several of these compounds exhibited high inhibition rates at low concentrations. For example, at 10 µg/L, some analogues achieved an inhibition rate of 79.6% against E. crus-galli nih.gov.

Further research into pyrrolidine-2,4-dione derivatives incorporating a substituted phenoxyethyl moiety also demonstrated good inhibitory activities against the growth of E. crus-galli at a concentration of 100 µg/mL rsc.org. Specifically, compound 10q showed a 65.6% inhibition rate against the roots of barnyard grass seedlings rsc.org.

Table 2: Herbicidal Activity of Pyrrolidine-2,4-dione Derivatives against Echinochloa crus-galli

| Compound Type | Concentration | Inhibition Rate (%) |

|---|---|---|

| 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones | 10 µg/L | Up to 79.6 |

Source: Adapted from studies on the synthesis and herbicidal activity of pyrrolidine-2,4-dione derivatives. nih.govrsc.org

Inhibition of Key Plant Biochemical Processes

The mode of action for many herbicides involves the inhibition of essential plant enzymes. For some tricarbonylmethane compounds, which include the pyrrolidine-2,4-dione scaffold, the proposed target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) nih.gov. HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a bleaching effect in plants, followed by necrosis and death. The herbicidal activity of 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones has been attributed to this mechanism, with the enol-isomer of the compound believed to chelate with the Fe²⁺ cofactor at the active site of the HPPD enzyme nih.gov.

Antimicrobial Activity: Mechanistic Insights

The antimicrobial potential of this compound and its analogues has been a subject of scientific inquiry, with research focusing on its spectrum of activity, impact on microbial communities, and molecular interactions.

While specific studies on the antibacterial efficacy of this compound against key pathogens are limited, broader research into related pyrrolidine-2,4-dione derivatives has shown promising results. For instance, various analogues have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Studies on similar heterocyclic compounds have indicated potential efficacy against Staphylococcus aureus, a common Gram-positive bacterium responsible for a range of infections. The activity of these compounds is often attributed to their specific structural features, which can interfere with essential bacterial processes.

With respect to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the challenge often lies in overcoming the outer membrane barrier. However, certain derivatives have shown the ability to penetrate this barrier and exert their antibacterial effects. The efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Antibacterial Activity of Related Pyrrolidine-2,4-dione Analogues

| Bacterial Strain | Gram Stain | Observed Activity of Analogues |

|---|---|---|

| Staphylococcus aureus | Positive | Moderate to High |

| Escherichia coli | Negative | Variable |

| Pseudomonas aeruginosa | Negative | Limited to Moderate |

Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. This protective environment makes them notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant therapeutic advantage.

Research into compounds structurally related to this compound has suggested that they may possess anti-biofilm properties. The proposed mechanism often involves the interference with bacterial adhesion to surfaces, a critical first step in biofilm formation. By altering the surface properties of bacteria or the substrate, these compounds can prevent the initial attachment and subsequent development of a mature biofilm.

At the molecular level, the antimicrobial activity of many compounds stems from their interaction with essential microbial macromolecules. One such target is tyrosyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. Inhibition of this enzyme leads to the cessation of protein production and ultimately, bacterial death.

While direct evidence for the interaction of this compound with tyrosyl-tRNA synthetase is not yet established, molecular modeling and studies on analogous structures suggest that the pyrrolidine-2,4-dione scaffold could potentially bind to the active site of this enzyme. The 4-chlorophenyl substituent may play a key role in enhancing the binding affinity through hydrophobic and electronic interactions within the enzyme's active site.

Anticarcinogenic and Antiproliferative Activity: Mechanistic Insights

The potential of this compound and its analogues as anticancer agents has been explored against a variety of cancer cell lines. These investigations have focused on understanding their selectivity, potency, and the molecular mechanisms driving their anti-proliferative effects.

The cytotoxic effects of compounds related to this compound have been evaluated against a panel of human cancer cell lines, revealing a degree of selectivity and varying potency.

Cytotoxic Activity of this compound Analogues Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Potency of Analogues |

|---|---|---|

| Dami | Megakaryoblastic Leukemia | Data not available |

| HL-60 | Promyelocytic Leukemia | Moderate |

| Jurkat | T-cell Leukemia | Moderate to High |

| K562 | Chronic Myelogenous Leukemia | High |

| A549 | Lung Carcinoma | Moderate |

| HT-29 | Colon Adenocarcinoma | Moderate |

| SH-SY5Y | Neuroblastoma | Data not available |

The data suggests that certain leukemia cell lines, such as K562 and Jurkat, may be particularly sensitive to these compounds. The differential sensitivity could be attributed to variations in cellular uptake, metabolism of the compound, or the expression levels of its molecular targets within different cancer cell types.

The anti-proliferative activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle provide a valuable therapeutic strategy. Studies on analogous structures have shown that they can cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase. This arrest prevents the cells from progressing through mitosis and dividing, thereby inhibiting tumor growth.

Apoptosis Induction: Apoptosis is a natural and orderly process of cell death that is often dysregulated in cancer cells. The induction of apoptosis is a hallmark of many effective anticancer drugs. Pyrrolidine-2,4-dione derivatives have been shown to trigger apoptotic pathways in cancer cells. This can occur through various mechanisms, including the activation of caspases (a family of proteases that execute apoptosis), the disruption of mitochondrial function, and the regulation of pro- and anti-apoptotic proteins. The presence of DNA fragmentation and characteristic morphological changes in treated cells are often used as indicators of apoptosis.

Interaction with Biomolecular Targets (e.g., DNA, BSA, mPGES-1, CDKs, MMPs, hDHFR)

The biological activities of this compound and its analogues are underpinned by their interactions with various crucial biomolecular targets. The pyrrolidine (B122466) scaffold has been identified as a key pharmacophore capable of engaging with a range of enzymes and proteins, leading to the modulation of their functions.

Computational and in vitro studies have revealed that derivatives of the pyrrolidine core can act as potent inhibitors of several key enzymes implicated in disease. For instance, computational simulations have identified pyrrolidine-2,3-dione derivatives as novel candidate inhibitors of the Cyclin-dependent kinase 5 (Cdk5)/p25 complex, which is hyperactivated in Alzheimer's pathology. nih.gov Molecular dynamics simulations showed that these derivatives occupy the ATP-binding site of Cdk5/p25, forming stable interactions and suggesting a therapeutic potential for attenuating neurodegeneration. nih.gov Furthermore, other pyrrolidine analogues, such as 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, have been found to be potent inhibitors of both CDK2 and CDK4, exhibiting anti-proliferative activity against human tumor cell lines. researchgate.net

The pyrrolidine scaffold is also effective in targeting Matrix Metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis. A series of novel pyrrolidine derivatives featuring a hydroxamate group were found to be potent and highly selective inhibitors of MMP-2. nih.gov The most potent of these compounds demonstrated stronger MMP-2 inhibition than the control inhibitor, LY52, highlighting the potential of this chemical class in cancer therapy. nih.govddtjournal.com

Another critical enzyme target is human Dihydrofolate Reductase (hDHFR), which is essential for DNA synthesis and cell proliferation. A series of 4-pyrrolidine-based thiosemicarbazones were synthesized and shown to exhibit potent hDHFR inhibitory activity, with IC50 values in the micromolar range. nih.gov Molecular docking studies indicated that the pyrrolidine ring is well-suited for the enzyme's active site, where it can form hydrogen bonds and van der Waals interactions, enhancing the stability of the enzyme-inhibitor complex. nih.gov

While direct interaction studies with Bovine Serum Albumin (BSA) for this compound are not extensively documented, research on analogous structures provides insight. Studies on 1-benzoyl-4-p-chlorophenyl thiosemicarbazide have shown that the p-chlorophenyl group can participate in quenching the intrinsic fluorescence of BSA, with the binding force suggested to be mainly hydrophobic. nih.govresearchgate.net This indicates that the chlorophenyl moiety of the title compound likely contributes to its binding affinity with serum albumins, which is crucial for its transport and distribution in vivo.

Regarding DNA as a target, certain pyrrolidine derivatives have shown activity. Specifically, 1,2,4-oxadiazole pyrrolidine derivatives, including one with a 4-chlorophenyl substituent on the pyrrolidine ring, were found to inhibit E. coli DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. nih.gov

| Target Enzyme | Pyrrolidine Analogue Class | Potency (IC50) / Finding | Source(s) |

| hDHFR | 4-pyrrolidine-based thiosemicarbazones | 12.37 ± 0.48 µM to 54.10 ± 0.72 µM | nih.gov |

| MMP-2 | Hydroxamate-containing pyrrolidines | More potent than control LY52 | nih.gov |

| CDK2/CDK4 | 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines | Potent inhibitors | researchgate.net |

| Cdk5/p25 | Pyrrolidine-2,3-dione derivatives | Identified as novel candidate inhibitors | nih.gov |

Larvicidal Activity: Mechanistic Insights

Derivatives of pyrrolidine-2,4-dione have demonstrated significant potential as larvicides against important insect vectors like Culex quinquefasciatus, a mosquito species responsible for transmitting various diseases. In a study evaluating a series of synthesized pyrrolidine-2,4-dione derivatives (compounds 1a-1h), several compounds showed notable larvicidal activity against the second instar larvae of this mosquito.

The efficacy of these compounds is attributed to the presence of the pyrrolidine-2,4-dione core combined with substituted amines. Among the tested compounds, 1e and 1f were found to be the most active, exhibiting lethal dose (LD50) values that were comparable to or even better than the commercial insecticide permethrin. Specifically, compound 1e had an LD50 of 26.06 µg/mL and compound 1f had an LD50 of 26.89 µg/mL, compared to permethrin's LD50 of 26.14 µg/mL.

| Compound | LD50 against C. quinquefasciatus (µg/mL) | Source(s) |

| 1e | 26.06 | |

| 1f | 26.89 | |

| Permethrin (Control) | 26.14 |

To understand the mechanism behind their larvicidal effects, molecular docking studies were performed with the pyrrolidine-2,4-dione derivatives and a key insect receptor, the mosquito odorant binding protein (OBP), specifically PDB ID: 3OGN. OBPs are crucial for the insect's sense of smell, acting as carriers for chemical signals to the olfactory receptors. Disrupting their function can interfere with vital behaviors and lead to toxicity.

The docking studies revealed that the most active larvicidal compounds, 1e and 1f , achieved the best docking scores and exhibited higher binding energy than the control substance. Both compounds 1e and 1f showed a binding energy of -12.6 kcal/mol with the 3OGN protein. This strong binding affinity suggests that these pyrrolidine-2,4-dione derivatives can effectively interact with and likely inhibit the function of the mosquito odorant binding protein, contributing to their potent larvicidal properties. This makes them promising candidates for development as new insecticides.

| Compound | Target Protein | Binding Energy (kcal/mol) | Source(s) |

| 1e | Mosquito Odorant Binding Protein (3OGN) | -12.6 | |

| 1f | Mosquito Odorant Binding Protein (3OGN) | -12.6 |

Anti-inflammatory Activity: Mechanistic Insights

Analogues of this compound have been investigated for their anti-inflammatory properties, with a key mechanism being the modulation of inflammatory mediators like Nitric Oxide (NO). Overproduction of NO by the enzyme inducible Nitric Oxide Synthase (iNOS) is a hallmark of many inflammatory conditions.

A study on a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Among the synthesized compounds, 5e (4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione) was the most effective, showing the lowest IC50 value for NO inhibition. This indicates that the pyrrolidine-dione scaffold can be effectively modified to create potent inhibitors of NO production, a key component of their anti-inflammatory action. Another pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), has also been shown to exhibit potent anti-inflammatory activity by suppressing systemic levels of the pro-inflammatory cytokine TNF-α. nih.gov

| Compound | NO Production Inhibition IC50 (µM) | Source(s) |

| 5a | 78.65 ± 6.88 | |

| 5b | 95.66 ± 9.93 | |

| 5e | 43.69 ± 5.26 | |

| Dexamethasone (Control) | 13.25 ± 1.39 |

The inhibition of NO production by these pyrrolidine-dione analogues is directly linked to their engagement with the iNOS enzyme. Molecular docking analyses were conducted to elucidate the interaction between these compounds and the iNOS protein.

The results showed that the pyrrolidine-2,3-dione derivatives act as ligands for iNOS. Compound 5e , which was the most potent NO inhibitor, also exhibited the strongest binding affinity to iNOS with a binding energy of -9.51 kcal/mol. The analysis suggested that these compounds bind to the active site of iNOS, forming hydrogen bonds with key amino acid residues such as Cys200 and Ser242. The high inhibitory activity of compound 5e was attributed to the presence of an electron-withdrawing nitro group (-NO2) on the benzene ring, which enhanced the hydrogen bonding interactions. These findings confirm that pyrrolidine-dione derivatives can directly target and inhibit iNOS, providing a clear mechanistic basis for their anti-inflammatory effects.

Other Biological Activities and Mechanistic Considerations

Beyond the extensively studied areas, this compound and its analogues have been investigated for a range of other biological activities, revealing a broad pharmacological potential. These activities include anticonvulsant effects, as well as inhibition of key enzymes such as dipeptidyl peptidase-4 (DPP-4), carbonic anhydrase (CA), and acetylcholinesterase (AChE). Mechanistic studies are beginning to unravel the structure-activity relationships (SAR) that govern these interactions.

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold, a close structural relative of pyrrolidine-2,4-dione, is a well-established pharmacophore for anticonvulsant activity. Research has shown that derivatives of this scaffold exhibit significant efficacy in various preclinical models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests mdpi.comnih.govnih.govnih.gov.

A study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives highlighted the potential of this class of compounds as potent anticonvulsants. The most active compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated superior efficacy and a better safety profile in the MES and 6 Hz tests compared to the established antiepileptic drug, valproic acid nih.gov. The likely mechanism of action for this analogue involves interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels nih.govnih.gov.

Further investigations into hybrid compounds derived from the pyrrolidine-2,5-dione scaffold have revealed broad-spectrum anticonvulsant activity nih.gov. These molecules often combine the succinimide core with moieties from other clinically relevant antiepileptic drugs nih.gov. One such compound, a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide, showed robust activity in MES, scPTZ, and 6 Hz models mdpi.com. Its mechanism is thought to be complex, potentially involving the inhibition of both sodium and calcium currents mdpi.com.

While direct studies on this compound are limited, the extensive research on its 2,5-dione isomers suggests that the N-(4-chlorophenyl) substituent is compatible with anticonvulsant activity. The presence of a halogenated phenyl ring is a common feature in many active anticonvulsant compounds mdpi.comnih.gov.

| Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Proposed Mechanism of Action |

|---|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | 28.20 | Not Determined | Interaction with voltage-gated sodium and L-type calcium channels nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 62.14 | 75.59 | >100 | Inhibition of voltage-gated sodium and L-type calcium channels nih.gov |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | 49.6 | 31.3 | 67.4 | Inhibition of sodium and calcium currents, TRPV1 antagonism mdpi.com |

DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the management of type 2 diabetes nih.govnih.govresearchgate.netmdpi.com. Inhibitors of this enzyme prolong the action of incretin hormones, which play a crucial role in glucose homeostasis nih.govresearchgate.net. The pyrrolidine scaffold is a key structural feature in several potent DPP-4 inhibitors, often referred to as "gliptins" nih.govnih.gov.

Structure-activity relationship studies have shown that pyrrolidine-based compounds can effectively bind to the S1 hydrophobic pocket of the DPP-4 enzyme nih.govnih.gov. For instance, novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as DPP-4 inhibitors, with some compounds exhibiting significant inhibitory activity nih.gov. One such derivative, featuring a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole moiety, demonstrated an IC₅₀ value of 11.32 ± 1.59 μM against the DPP-IV enzyme nih.gov.

The binding mode of pyrrolidine-containing inhibitors typically involves interactions with key residues in the S1 and S2 domains of the enzyme nih.govnih.gov. While pyrimidine-2,4-dione analogues have been shown to interact with the S1' and S2' pockets, the classical pyrrolidine-based inhibitors primarily occupy the S1 and S2 extensive domains nih.govnih.gov. Although specific data for this compound is not available, the presence of the pyrrolidine ring suggests potential for interaction with the DPP-4 active site.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer acs.orgresearchgate.net. Pyrrolidine-based compounds have emerged as effective inhibitors of several human carbonic anhydrase (hCA) isoforms.

Recent studies have explored pyrrolidine-based benzenesulfonamide derivatives as inhibitors of hCA I and hCA II nih.govtandfonline.com. One compound, bearing a 2,4-dimethoxyphenyl substituent, was identified as a potent inhibitor of both hCA I (Ki = 17.61 ± 3.58 nM) and hCA II (Ki = 5.14 ± 0.61 nM) tandfonline.com. Another study on pyrrolidine-based hybrid compounds showed significant inhibition of hCA I and hCA II, with one analogue demonstrating approximately three-fold higher inhibitory activity against both isoforms compared to the reference drug Acetazolamide tandfonline.com.

The mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site . For pyrrolidine-containing inhibitors that lack the sulfonamide group, the inhibitory mechanism may involve interactions with amino acid residues lining the active site cavity. The structural features of this compound could allow it to fit within the active site of certain CA isoforms, although its inhibitory potency would depend on specific interactions.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Pyrrolidine-benzenesulfonamide derivative (Compound 3b) | hCA I | 17.61 ± 3.58 nM tandfonline.com |

| Pyrrolidine-benzenesulfonamide derivative (Compound 3b) | hCA II | 5.14 ± 0.61 nM tandfonline.com |

| Pyrrolidine hybrid (Compound 6b) | hCA I | 87.38 ± 9.66 nM tandfonline.com |

| Pyrrolidine hybrid (Compound 6b) | hCA II | 75.79 ± 2.83 nM tandfonline.com |

| Pyrrolidine-benzenesulfonamide derivative (Compound 6a) | AChE | 22.34 ± 4.53 nM tandfonline.com |

| Pyrrolidine-benzenesulfonamide derivative (Compound 6b) | AChE | 27.21 ± 3.96 nM tandfonline.com |

| Pyrrolidine hybrid (Compound 6a) | AChE | 49.89 ± 12.09 nM tandfonline.com |

| Pyrrolidine hybrid (Compound 6b) | AChE | 43.17 ± 10.44 nM tandfonline.com |

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease nih.govnih.gov. The pyrrolidine scaffold has been incorporated into the design of novel AChE inhibitors.

Studies on pyrrolidine-based benzenesulfonamides have identified compounds with potent AChE inhibitory activity. Two such derivatives, with 2,4-dimethoxyphenyl and 4-methoxyphenyl substituents, displayed remarkable AChE inhibition with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, which were comparable to the reference inhibitor tacrine nih.govtandfonline.com. Similarly, certain pyrrolidine hybrid molecules have shown significant inhibitory effects on AChE, with Ki values in the nanomolar range tandfonline.com.

The mechanism of AChE inhibition by these compounds likely involves binding to the active site of the enzyme, potentially interacting with both the catalytic and peripheral anionic sites. The specific binding mode and inhibitory potency are influenced by the nature of the substituents on the pyrrolidine ring. While there is no direct evidence for the AChE inhibitory activity of this compound, the versatility of the pyrrolidine scaffold in this context suggests it could be a starting point for the design of new AChE inhibitors.

Advanced Applications in Materials Science and Chemical Synthesis

Role as Building Blocks for Complex Organic Molecules

The 1-(4-Chlorophenyl)pyrrolidine-2,4-dione structure possesses multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecular architectures. The pyrrolidine-2,4-dione (B1332186) core can be envisioned as a versatile scaffold from which a variety of functional groups can be elaborated.

The reactivity of the active methylene group at the C3 position, flanked by two carbonyl groups, allows for a range of condensation and alkylation reactions. For instance, condensation with aldehydes and ketones can introduce diverse substituents, which can then be further modified. This reactivity is exemplified in the synthesis of various 3-substituted 1,5-diphenylpyrrolidine-2,4-diones, which have been investigated for their potential biological activities. Although the specific 1-(4-chlorophenyl) analogue was not detailed, the general reaction pathways are applicable.

Furthermore, the dione (B5365651) nature of the ring system opens up possibilities for selective reductions and transformations of the carbonyl groups. These modifications can lead to a variety of hydroxylated and aminated pyrrolidine (B122466) derivatives, which are key structural motifs in many biologically active compounds. The presence of the 4-chlorophenyl group on the nitrogen atom influences the electronic properties of the pyrrolidine ring, which can modulate its reactivity and the biological activity of the resulting complex molecules.

The general synthetic utility of pyrrolidine scaffolds is well-established, with numerous methods developed for their construction and functionalization. These strategies often involve cycloaddition reactions, multicomponent reactions, and various cyclization methodologies. While direct examples involving this compound are scarce, the broader literature on pyrrolidine synthesis supports its potential as a starting material for generating molecular diversity.

Development of Functional Materials Incorporating Pyrrolidine-2,4-dione Scaffolds

The incorporation of heterocyclic scaffolds into polymeric materials is a growing field of research aimed at developing functional materials with tailored properties. The pyrrolidine-2,4-dione moiety, with its polar nature and potential for hydrogen bonding, could impart unique characteristics to polymers.

Functional monomers containing the this compound unit could be synthesized and subsequently polymerized to create novel materials. These monomers could be designed to be incorporated into the polymer backbone or as pendant groups. The properties of the resulting polymers would be influenced by the rigid and polar nature of the pyrrolidine-2,4-dione scaffold, as well as the presence of the chlorophenyl group. Such polymers could exhibit enhanced thermal stability, specific solubility profiles, and unique dielectric properties.

While direct polymerization of this compound has not been reported, studies on polymers containing other pyrrolidine derivatives highlight the potential of this class of compounds in materials science. For example, polymers with pendant pyrrolidine groups have been explored for applications in gene delivery and as catalysts. The dione functionality in the this compound scaffold could also be exploited for post-polymerization modifications, allowing for the introduction of further functionalities and the fine-tuning of material properties.

The development of such functional materials would require the synthesis of polymerizable derivatives of this compound, for example, by introducing vinyl or acrylic groups. The polymerization of these monomers could lead to materials with potential applications in areas such as specialty coatings, membranes, and electronic materials.

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)pyrrolidine-2,4-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 4-chlorobenzaldehyde derivatives with aminocarboxylic acids or esters. For example, condensation reactions using catalysts like palladium or copper (e.g., in DMF or toluene) are common . Temperature control (e.g., reflux conditions) and pH adjustments are critical to avoid side products like lactamization intermediates. Post-reaction purification via column chromatography or recrystallization in polar solvents (e.g., ethanol) is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and pyrrolidine-dione backbone (δ ~2.5–3.5 ppm for methylene groups).

- IR : Peaks at ~1700–1750 cm confirm the presence of carbonyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 223.05 for CHClNO) .

Q. How can researchers mitigate safety risks during the synthesis of chlorophenyl-containing pyrrolidine derivatives?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (H301/H311 hazards).

- Storage : Store in airtight containers under inert gas (N) to prevent oxidation.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during the functionalization of this compound?

- Methodological Answer : Regioselectivity challenges arise during electrophilic substitution at the pyrrolidine ring. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density distributions. Experimentally, directing groups (e.g., ester moieties) or Lewis acids (e.g., BF) can bias reactivity toward specific positions . For example, halogenation at the C3 position is favored due to steric and electronic effects .

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts like BINAP-metal complexes (e.g., Ru or Rh) for hydrogenation steps.

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve chiral induction.

- Temperature : Lower temperatures (0–5°C) reduce racemization. Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina.

- QSAR Models : Develop regression models based on substituent electronic parameters (Hammett σ) and steric bulk (Taft constants).

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How do structural modifications influence the compound’s pharmacokinetic profile?

- Data-Driven Answer :

| Modification Site | Example Substituent | Effect on Bioavailability | Reference |

|---|---|---|---|

| C3 Position | Methyl | ↑ Metabolic stability | |

| C5 Position | Fluoro | ↑ Blood-brain barrier penetration | |

| Chlorophenyl Ring | Nitro | ↓ Solubility |

Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of this compound derivatives?

- Methodological Answer : Discrepancies arise from variations in:

- Test Strains : Gram-positive vs. Gram-negative bacteria show differential susceptibility due to outer membrane permeability.

- Assay Conditions : MIC values vary with inoculum size and growth media pH. Standardize protocols per CLSI guidelines.

- Derivative Functionalization : Electron-withdrawing groups (e.g., -NO) enhance activity against S. aureus but reduce it against E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.